![molecular formula C18H16BrN3O3 B2571784 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide CAS No. 905681-30-3](/img/structure/B2571784.png)
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring and a benzamide group. The presence of these groups suggests that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring and the benzamide group could affect its solubility, melting point, and other properties .Scientific Research Applications
- The compound has been investigated for its antimicrobial potential. In vitro studies revealed promising activity against bacterial and fungal strains. Specifically, it demonstrated efficacy against Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .
- Researchers evaluated the compound’s antioxidant effects using various assays, such as DPPH, ABTS, and ferric reducing power tests. Its ability to scavenge free radicals suggests potential applications in oxidative stress-related conditions .
- The compound’s unique structure, combining an N-acyl-α-amino acid moiety with a 4-[(4-bromophenyl)sulfonyl]phenyl group, makes it an interesting scaffold for drug design. Researchers explored its potential as a starting point for developing novel antimicrobial agents .
- Toxicity studies using freshwater cladoceran Daphnia magna Straus indicated that the compound is relatively safe. Understanding its toxicity profile is crucial for potential therapeutic applications .
- Computational studies assessed the compound’s antimicrobial effects and toxicity. These in silico predictions provide valuable insights for further optimization and drug development .
Antimicrobial Activity
Antioxidant Properties
Drug Design and Scaffold Development
Toxicity Assessment
In Silico Analysis
Alternative Therapeutics
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-11(2)24-15-9-5-12(6-10-15)16(23)20-18-22-21-17(25-18)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWACAHVBHORDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide |
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